5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
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Overview
Description
This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It contains a sulfonamide group, which is known for its wide range of pharmacological activities . The compound also includes a fluorobenzyl group .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . For instance, quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . In 2018, Kumar et al. introduced the microwave technique as a powerful green energy source for the synthesis of diverse imidazo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a sulfonamide group, which involves a central sulfur atom, doubly bonded to two oxygens and bonded to a nitrogen atom .Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, and substitution reactions .Scientific Research Applications
Anticancer Activity
The compound's structure, closely related to quinoline sulfonamide derivatives, has been explored for potential anticancer activities. For instance, novel thiophene derivatives with sulfonamide moieties have demonstrated significant in vitro anticancer activity against human breast cancer cell lines, suggesting that similar compounds could show promising results in cancer research. Compounds with higher cytotoxic activities than doxorubicin were identified, highlighting the potential efficacy of sulfonamide derivatives in cancer treatment (Ghorab, Bashandy, Alsaid, 2014).
Antibacterial Activity
The antibacterial applications of quinoline sulfonamides have been demonstrated through the synthesis of novel quinoxaline sulfonamides, which showed significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This underlines the potential of such compounds in developing new antibacterial agents, especially considering the ongoing challenge of antibiotic resistance (Alavi, Mosslemin, Mohebat, Massah, 2017).
Tubulin Polymerization Inhibition
Research on quinoline sulfonamide derivatives has also uncovered their role as tubulin polymerization inhibitors, showcasing anti-cancer activity. One study found a novel quinoline sulfonamide derivative that exhibited strong inhibitory effects on the proliferation of HeLa cells, correlating well with its inhibitory activities against tubulin polymerization. Such compounds offer a new avenue for cancer treatment, potentially leading to the development of novel chemotherapeutic agents (Ma, Gong, 2022).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, sulfonamides generally work as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Safety and Hazards
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-22(28-2)29(26,27)15-9-10-17-19(12-15)24(13-14-6-3-4-7-16(14)21)20(25)18-8-5-11-23(17)18/h3-4,6-7,9-10,12,18H,5,8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIULWDSTUXTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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